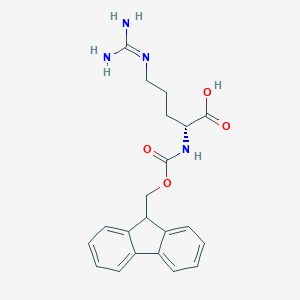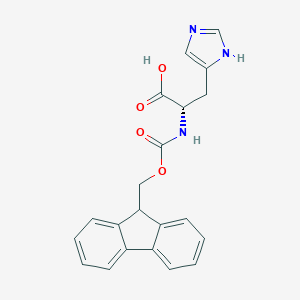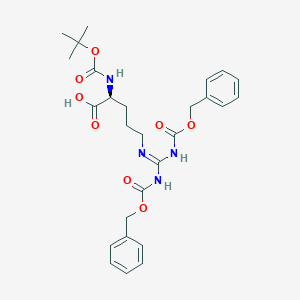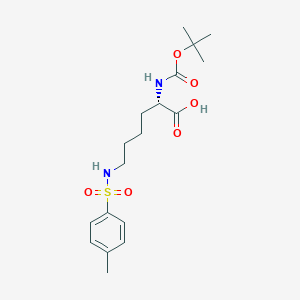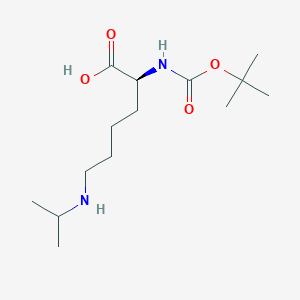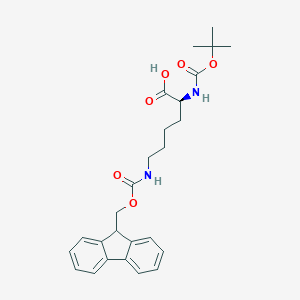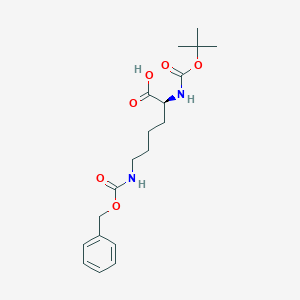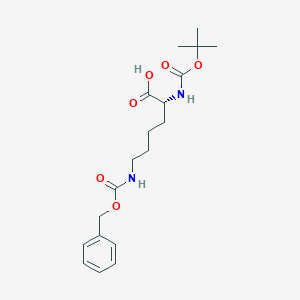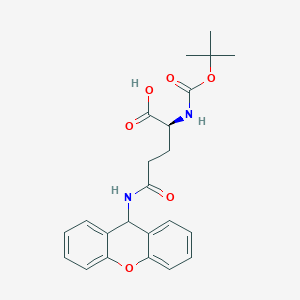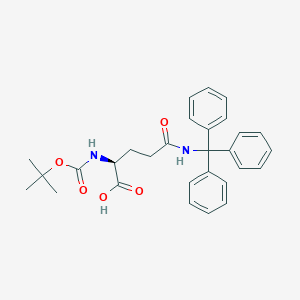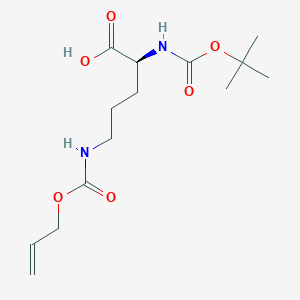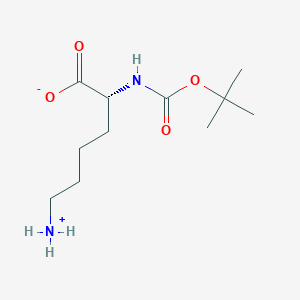
Boc-D-Lys-OH
説明
Boc-D-Lys-OH, also known as Nα-Boc-D-lysine, is a derivative of the amino acid lysine . It is used in solid-phase peptide synthesis . It is a building block with side protection orthogonal to Fmoc/tBu strategy and can be used for side-specific derivatization .
Synthesis Analysis
Boc-D-Lys-OH is utilized in Boc-SPPS. The Fmoc protecting group on the side chain is stable in acidic conditions, but can be removed with bases such as piperidine or morpholine . It is also a precursor to synthesize diethylene triamine pentaacetic acid (DTPA) containing peptides .
Molecular Structure Analysis
The molecular formula of Boc-D-Lys-OH is C11H22N2O4 . Its molecular weight is 246.303 g/mol . The exact mass is 246.15795719 g/mol .
Chemical Reactions Analysis
Boc-D-Lys-OH is used as a precursor to synthesize diethylene triamine pentaacetic acid (DTPA) containing peptides . It is also used as a building block to form peptides that have bioorthogonal reactive groups via boc protected solid phase synthesis .
Physical And Chemical Properties Analysis
Boc-D-Lys-OH has a density of 1.1±0.1 g/cm3 . Its boiling point is 410.5±40.0 °C at 760 mmHg . The melting point is 198ºC .
科学的研究の応用
Peptide Synthesis
Boc-D-Lys-OH: is extensively used in solid-phase peptide synthesis (SPPS) . It serves as a building block for peptides, where the Boc group protects the amino group during the coupling of amino acids. This protection is crucial to prevent unwanted side reactions and to ensure the correct sequence and structure of the synthesized peptide .
Drug Development
In pharmaceutical research, Boc-D-Lys-OH is utilized to create peptides that can mimic the structure and function of naturally occurring biomolecules. These synthetic peptides are then used in the development of new drugs and therapeutic agents .
Material Science
Boc-D-Lys-OH: plays a role in material science by contributing to the development of novel materials with specific properties. For example, it’s used in the creation of polymers and resins that require precise molecular architecture for their functions .
Molecular Biology
In molecular biology, Boc-D-Lys-OH is used for the selective labeling or conjugation of lysine side chains. This is particularly important in the study of protein structure and function, as well as in the development of molecular probes .
Bioconjugation
Boc-D-Lys-OH: is instrumental in bioconjugation techniques, where it helps in attaching biomolecules to various substrates or to each other. This has applications in creating targeted drug delivery systems and diagnostic tools .
Analytical Chemistry
In analytical chemistry, Boc-D-Lys-OH is used as a standard or reagent in various analytical methods. It aids in the qualitative and quantitative analysis of compounds, especially in complex mixtures .
Chemical Synthesis
Boc-D-Lys-OH: is a precursor in the synthesis of complex organic molecules. Its protected form allows for sequential reactions to occur without interference, leading to the creation of diverse chemical compounds .
Research and Development
Lastly, Boc-D-Lys-OH is provided to early discovery researchers as part of unique chemical collections. It’s used in exploratory studies to understand fundamental chemical processes and to discover new reactions .
作用機序
Target of Action
Boc-D-Lys-OH, also known as Nα-(tert-Butoxycarbonyl)-D-lysine, is a derivative of the amino acid lysine . It is primarily used in solid-phase peptide synthesis . The primary targets of Boc-D-Lys-OH are the peptides that are formed via Boc protected solid phase synthesis .
Mode of Action
Boc-D-Lys-OH acts as a building block in the formation of peptides . The Boc group in Boc-D-Lys-OH serves as a protecting group for the amino acid during peptide synthesis . This protecting group is stable under acidic conditions but can be removed with bases such as piperidine or morpholine . Normally, the Boc group is removed before the peptide is cleaved from the resin .
Biochemical Pathways
It is known that boc-d-lys-oh plays a significant role in the synthesis of peptides . Peptides have diverse biological functions, including acting as hormones, growth factors, and neurotransmitters, among others. Therefore, the biochemical pathways influenced by Boc-D-Lys-OH would be those associated with the specific peptides that it helps synthesize.
Result of Action
The result of Boc-D-Lys-OH’s action is the formation of peptides with bioorthogonal reactive groups . These peptides can have various molecular and cellular effects depending on their specific structures and functions. For instance, some peptides can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Safety and Hazards
When handling Boc-D-Lys-OH, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
特性
IUPAC Name |
(2R)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-8(9(14)15)6-4-5-7-12/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUHYEDEGRNAFO-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Lys-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



